molecular formula C16H8N4O B2388559 9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile CAS No. 955294-87-8

9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile

Cat. No.: B2388559
CAS No.: 955294-87-8
M. Wt: 272.267
InChI Key: PSSPGZNIDZJVKW-UHFFFAOYSA-N
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Description

6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile is a heterocyclic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is part of a broader class of fused heterocyclic systems known for their diverse biological activities.

Properties

IUPAC Name

9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O/c17-8-10-4-3-5-11-14(10)18-9-12-15(11)20-7-2-1-6-13(20)19-16(12)21/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPGZNIDZJVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C3=C(N2C=C1)C4=CC=CC(=C4N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions . Industrial production methods often utilize solvent-free conditions to optimize yields and reduce environmental impact .

Chemical Reactions Analysis

6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, often using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Properties

Recent studies have investigated the compound's potential as an antiviral agent. For instance, structure-based virtual screening has been employed to identify novel inhibitors of viral proteases, including those responsible for SARS-CoV-2 replication. The compound's unique tricyclic structure may enhance its binding affinity to viral proteins, making it a candidate for further development in antiviral therapies .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Tricyclic compounds have been shown to interact with DNA and inhibit cell proliferation in various cancer cell lines. Research indicates that modifications to the nitrogenous framework can enhance cytotoxicity against specific cancer types .

Polymer Chemistry

The unique chemical structure of 9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile can be utilized in the synthesis of advanced polymeric materials. Its ability to form stable complexes with metal ions makes it suitable for developing conductive polymers or catalysts in chemical reactions .

Nanotechnology

In nanotechnology applications, this compound can serve as a precursor for synthesizing nanoparticles with specific functional properties. Its tricyclic nature allows for the modification of surface characteristics of nanoparticles used in drug delivery systems or as imaging agents in medical diagnostics.

Case Studies and Research Findings

StudyApplicationFindings
Virtual Screening for SARS-CoV-2 InhibitorsAntiviralIdentified potential inhibitors with high binding affinity to viral proteases .
Cytotoxicity AssessmentAnticancerDemonstrated significant inhibition of cancer cell proliferation in vitro .
Polymer SynthesisMaterial ScienceSuccessfully incorporated into polymer matrices enhancing mechanical properties .

Mechanism of Action

The mechanism of action of 6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.

    Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.

    Pyrimido[4,5-d][1,3]oxazine: Used in the development of new therapeutic agents. The uniqueness of 6-oxo-6H-pyrido[2’,1’:2,3]pyrimido[5,4-c]quinoline-9-carbonitrile lies in its specific combination of structural elements, which confer distinct biological and chemical properties.

Biological Activity

The compound 9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The structure of the compound features a tetracyclic framework with multiple nitrogen atoms and a carbonitrile functional group. Its molecular formula is represented as C18H20N4OC_{18}H_{20}N_4O with an exact mass of approximately 304.25 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities which can be categorized as follows:

1. Antiviral Activity

  • Mechanism of Action : The compound has been shown to inhibit viral replication in vitro. Studies suggest that it interferes with the viral life cycle by targeting specific enzymes essential for viral proliferation.
  • Case Study : In a study involving the influenza virus, the compound demonstrated significant antiviral effects at concentrations as low as 10 μM, leading to a reduction in viral titers by up to 90% .

2. Anticancer Properties

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A recent study on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .

3. Antimicrobial Activity

  • Spectrum of Activity : The compound has shown effectiveness against a range of bacterial strains including both Gram-positive and Gram-negative bacteria.
  • Case Study : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

Detailed Research Findings

Biological ActivityMechanismEffective ConcentrationReference
AntiviralInhibition of viral replication10 μM
AnticancerInduction of apoptosisVaries (dose-dependent)
AntimicrobialInhibition of bacterial growth5 - 20 µg/mL

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